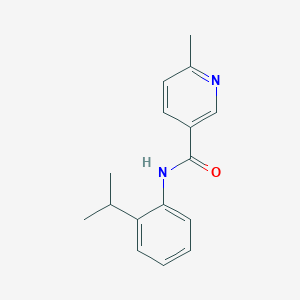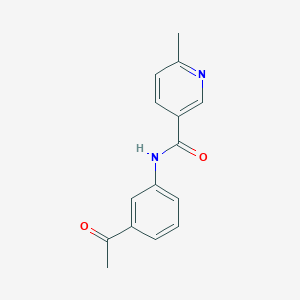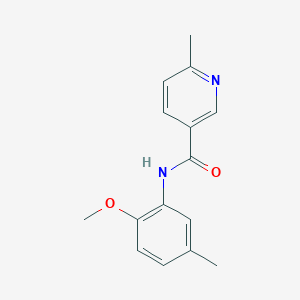
2-(4-Chloro-3-methylphenoxy)-3-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-3-methylphenoxy)-3-nitropyridine, also known as CMNP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential for various applications.
作用机制
The mechanism of action of 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine varies depending on its application. As a herbicide, 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine acts by inhibiting the activity of the enzyme protoporphyrinogen oxidase, which is essential for chlorophyll biosynthesis in plants. As an antibacterial and antifungal agent, 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine disrupts the cell membrane of the microorganisms, leading to their death. In the treatment of neurological disorders, 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine inhibits the activity of acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine, leading to an increase in its concentration in the brain.
Biochemical and Physiological Effects:
2-(4-Chloro-3-methylphenoxy)-3-nitropyridine has been shown to have a range of biochemical and physiological effects, depending on its application. As a herbicide, 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine causes chlorosis and necrosis in plants, leading to their death. As an antibacterial and antifungal agent, 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine disrupts the cell membrane of the microorganisms, leading to their death. In the treatment of neurological disorders, 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine increases the concentration of acetylcholine in the brain, leading to improved cognitive function.
实验室实验的优点和局限性
One of the advantages of using 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine in lab experiments is its broad-spectrum activity against a range of weeds, bacteria, and fungi. This makes it a useful tool for studying the effects of these microorganisms on various biological systems. However, one of the limitations of using 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine is its potential toxicity, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine. One area of research is the development of new herbicides based on 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine, which could be more effective and environmentally friendly than current herbicides. Another area of research is the development of new antibacterial and antifungal agents based on 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine, which could be used to combat antibiotic-resistant bacteria and fungi. In addition, further research is needed to explore the potential use of 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine in the treatment of neurological disorders, as it has shown promising results in preclinical studies.
Conclusion:
In conclusion, 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential for various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine in various fields of research.
合成方法
The synthesis of 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine involves the reaction of 4-chloro-3-methylphenol with 3-nitropyridine in the presence of a base catalyst. The reaction takes place at a high temperature, and the resulting product is purified through recrystallization.
科学研究应用
2-(4-Chloro-3-methylphenoxy)-3-nitropyridine has been extensively studied for its potential use as a herbicide, as it has shown to be effective against a broad range of weeds. It has also been investigated for its antibacterial and antifungal properties, with promising results. In addition, 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine has been explored for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to inhibit the activity of acetylcholinesterase.
属性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-3-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c1-8-7-9(4-5-10(8)13)18-12-11(15(16)17)3-2-6-14-12/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEVEVYLKXVTKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=CC=N2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-methylphenoxy)-3-nitropyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide](/img/structure/B7457920.png)

![N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457933.png)
![N-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457937.png)


![5-(1,3-Benzodioxol-5-yl)-3-[(2,2-dichlorocyclopropyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7457953.png)

![N-[[4-(4-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7457974.png)
